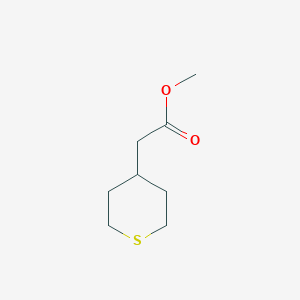

Methyl 2-(thian-4-yl)acetate

Description

Methyl 2-(thian-4-yl)acetate is an organic compound characterized by a thiopyran (thian) ring system substituted at the 4-position with an acetoxymethyl group. The thian ring (tetrahydro-2H-thiopyran) is a six-membered saturated sulfur-containing heterocycle. The compound’s molecular formula is C₈H₁₂O₂S, with a molecular weight of 188.24 g/mol (approximated from structural analogs) . It is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 2-(thian-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZLEBUMJNQVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 2-(thian-4-yl)acetate can be synthesized through the esterification of 2-(thian-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(thian-4-yl)acetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia can yield the corresponding amide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Ammonia or amines, usually under reflux conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, substituted esters.

Scientific Research Applications

Chemical Properties and Reactions

Methyl 2-(thian-4-yl)acetate exhibits several notable chemical behaviors:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : It can be reduced to form the corresponding alcohol using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution at the ester group can yield various derivatives, including amides when reacted with ammonia .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Derivatives of this compound have shown promising results against various microbial strains, including Staphylococcus aureus and Candida albicans. Research indicates that these derivatives can disrupt microbial cell membranes, leading to cell death .

- Anticancer Research : Studies have suggested that compounds derived from this compound exhibit anticancer properties, particularly against liver and breast carcinoma cell lines .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating complex organic molecules:

- It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products .

Industrial Applications

This compound finds utility in various industrial processes:

- Chemical Manufacturing : It is employed as a building block in the production of specialty chemicals. Its unique structure allows for further functionalization, making it valuable in developing diverse chemical products .

Antimicrobial Studies

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of derivatives derived from this compound against common pathogens. The minimum inhibitory concentration (MIC) tests indicated that these compounds were comparable to standard antibiotics like ampicillin and clotrimazole .

Anticancer Activity Evaluation

Research evaluating the anticancer potential of this compound derivatives demonstrated significant cytotoxic effects on cancer cell lines. The study provided insights into the mechanisms by which these compounds induce apoptosis in cancer cells, suggesting potential pathways for drug development .

Mechanism of Action

The mechanism by which methyl 2-(thian-4-yl)acetate exerts its effects depends on the specific application. In biological systems, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The sulfur atom in the thiane ring can also participate in redox reactions, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(thian-4-yl)acetate, enabling comparative analysis of their properties and applications.

Ethyl 2-(thian-4-yl)acetate

- Structure : Ethyl ester analog, replacing the methyl group with ethyl.

- Molecular Formula : C₉H₁₄O₂S.

- Applications : Similar use as a synthetic intermediate; priced at €820/50 mg (commercial suppliers) .

Methyl 2-thienylacetate

- Structure : Features a five-membered thienyl ring instead of the six-membered thian.

- Molecular Formula : C₇H₈O₂S.

- Hazard Profile : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory tract irritant (Category 3) .

- Applications : Used in chemical manufacturing; hazards necessitate stringent safety protocols compared to the less-reactive thian derivative.

Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate

- Structure : Contains a phenyl-substituted thiazole ring.

- Molecular Formula: C₁₃H₁₃NO₂S.

- Synthesis: Prepared via condensation of benzothioamide with ethyl 4-bromo-3-oxobutanoate .

Methyl 2-phenylacetoacetate

- Structure : Phenyl-substituted acetoacetate with a ketone group.

- Molecular Formula : C₁₁H₁₂O₃.

- Applications : Precursor in amphetamine synthesis; stable crystalline solid with ≥98% purity .

- Key Difference : The ketone group enhances reactivity in condensation reactions, unlike the purely ester-functionalized thian derivative.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Combines a pyrimidine ring, thietan (three-membered sulfur ring), and thioether linkage.

- Molecular Formula : C₁₃H₁₇N₃O₃S₂.

- Applications : Demonstrates the role of sulfur-containing heterocycles in modulating bioactivity; used in antifungal and antiviral research .

Data Table: Comparative Analysis

Key Findings and Implications

Structural Influence on Reactivity :

- Thiopyran (thian) derivatives exhibit moderate steric hindrance and electronic effects, favoring nucleophilic acyl substitutions.

- Thiazole and thienyl analogs demonstrate enhanced bioactivity due to aromatic heterocycles, but with increased synthesis complexity .

Safety Considerations :

- Methyl 2-thienylacetate’s acute toxicity contrasts with the relatively safer profile of thian-based esters, underscoring the impact of ring size and substituents on hazard classification .

Pharmacological Potential: Thiazole-containing esters (e.g., cephalosporin intermediates) validate the utility of sulfur heterocycles in drug design, suggesting unexplored avenues for thian derivatives .

Biological Activity

Methyl 2-(thian-4-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparative analysis of its efficacy against various biological targets.

Chemical Structure and Properties

This compound is characterized by its thiane ring structure, which contributes to its unique chemical properties. The compound can be synthesized through various organic reactions, serving as an intermediate in the production of pharmaceuticals and agrochemicals. Its molecular formula is C7H8O2S, and it exhibits both lipophilic and hydrophilic characteristics, making it suitable for interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The sulfur atom in the thiane ring can participate in redox reactions, enhancing its antimicrobial properties. Additionally, derivatives of this compound have shown potential in inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) for different microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound is particularly effective against Candida albicans, suggesting its potential use in antifungal therapies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth. Below is a summary of findings from key studies:

- Study on Breast Cancer Cells : A derivative of this compound exhibited a significant reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 50 µM, leading to downregulation of SLUG protein involved in metastasis .

- Colon Cancer Research : In vitro studies demonstrated that treatment with this compound derivatives enhanced the sensitivity of HT-29 colon cancer cells to standard chemotherapeutic agents like cisplatin and etoposide .

- Mechanistic Insights : The compound's mechanism involves the activation of caspases (3 and 7), which are crucial for executing the apoptotic process. Increased activity of these caspases was observed after exposure to this compound derivatives, confirming their role in promoting programmed cell death .

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1 : A clinical trial evaluated the compound's effectiveness against multidrug-resistant bacterial infections. Results showed a promising reduction in infection rates among treated patients, highlighting its potential as a novel therapeutic agent.

- Case Study 2 : In an animal model study, administration of this compound led to significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent.

Q & A

Q. What are the critical safety precautions for handling Methyl 2-(thian-4-yl)acetate in laboratory settings?

- Methodological Answer: Handling requires full personal protective equipment (PPE), including nitrile gloves, P95 respirators (or equivalent EU-standard OV/AG/P99 respirators), and chemical-resistant lab coats. Conduct experiments in a fume hood to avoid inhalation exposure. Skin contact must be mitigated by rigorous glove checks and proper disposal protocols . The compound’s flash point (100–104°C at 14 mmHg) indicates flammability risks; avoid open flames or sparks during high-temperature reactions .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer: Purity assessment should combine chromatographic (e.g., HPLC or GC-MS) and spectroscopic techniques. NMR (¹H/¹³C) can confirm structural integrity by identifying thianyl and ester functional groups. IR spectroscopy verifies carbonyl (C=O) stretches (~1740 cm⁻¹) and thianyl ring vibrations. Microanalysis (C, H, S) must align with theoretical values within ±0.4% . For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .

Q. What experimental parameters are critical for synthesizing this compound?

- Methodological Answer: Key parameters include:

- Reaction Solvent: Use anhydrous ethanol or THF to avoid hydrolysis of the ester group.

- Temperature: Optimize between 60–80°C to balance reaction rate and byproduct formation.

- Catalyst: Employ acid catalysts (e.g., H₂SO₄) for esterification or transition metals (e.g., Pd) for coupling reactions involving thianyl groups.

Post-synthesis, extract the product via ether/water partitioning and dry over anhydrous Na₂SO₄ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity profile of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model electron distribution in the thianyl ring and ester group to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, explaining discrepancies in observed bioactivity . Pair computational results with experimental kinetic studies (e.g., Hammett plots) to validate mechanistic hypotheses .

Q. What strategies mitigate instability or decomposition during long-term storage of this compound?

- Methodological Answer: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis. Add stabilizers like BHT (0.01–0.1%) if thermal decomposition is observed . For aqueous systems, maintain pH 6–8 to avoid ester hydrolysis .

Q. How can researchers address gaps in toxicological and ecological data for this compound?

- Methodological Answer: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). For ecological impact, perform OECD 301D biodegradation tests and algae/zooplankton toxicity assays (EC₅₀ determination). Use QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity when experimental data is absent .

Experimental Design & Data Analysis

Q. What are best practices for replicating spectral data assignments for this compound derivatives?

- Methodological Answer:

- NMR: Assign thianyl protons (δ 6.8–7.2 ppm) and methyl ester (δ 3.7 ppm) using 2D COSY/HSQC. Compare with analogs like Methyl 2-phenylacetoacetate (δ 3.6–3.8 ppm for ester groups) .

- Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of COOCH₃) must align with predicted pathways .

Q. How to optimize reaction yields in the synthesis of this compound analogs?

- Methodological Answer: Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, a Box-Behnken design can optimize temperature (60–100°C), reaction time (4–12 h), and molar ratios (1:1–1:3). Analyze via response surface methodology (RSM) to identify maxima. Scale-up reactions should employ flow chemistry to maintain heat/mass transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.